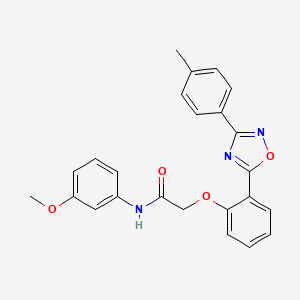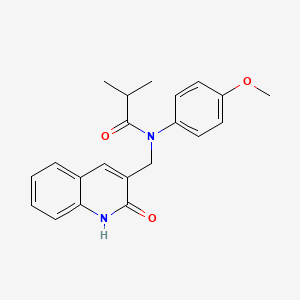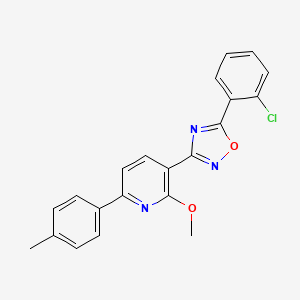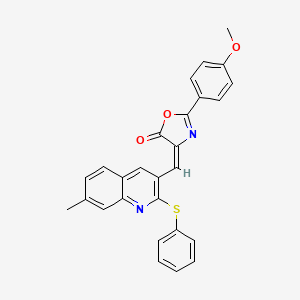![molecular formula C19H24N2O3S B7710797 N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as CPB-TA, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide exerts its effects through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. This inhibition leads to a decrease in tumor growth and angiogenesis. N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX and COX-2, leading to a decrease in tumor growth and inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit CA IX and COX-2, and its ability to induce apoptosis in cancer cells. However, the limitations of using N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. These include studying its potential use in combination with other drugs for the treatment of cancer, investigating its effects on other targets besides CA IX and COX-2, and determining its safety and efficacy in clinical trials. Additionally, further research is needed to optimize the synthesis of N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide and to develop new methods for its production.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-phenylethylamine followed by the reaction with benzenesulfonyl chloride and acetic anhydride. Another method involves the reaction of 4-chloroaniline with 2-phenylethylamine followed by the reaction with benzenesulfonyl chloride and acetic anhydride in the presence of triethylamine. These methods have been optimized to produce high yields of N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in treating diseases such as cancer, arthritis, and diabetes.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-2-14-20-19(22)16-21(15-13-17-9-5-3-6-10-17)25(23,24)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWKXRUIFIUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

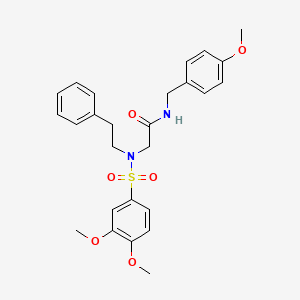
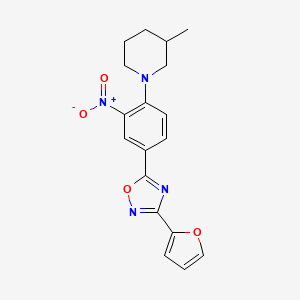
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)
